Lipophilicity Comparison with the Ortho-Methoxy Analog
The target ethoxy compound exhibits a computed XLogP3 of 3.4, while the ortho-methoxy analog (CAS 452088-68-5) reports a logP of 3.48. Although the absolute difference is small (Δ = 0.08 log units), this near-identity in logP means that the ethoxy compound achieves equivalent lipophilicity to the methoxy derivative despite possessing an additional methylene group, a phenomenon that may reflect conformational shielding of the oxygen lone pair by the ethyl group [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid: logP = 3.48 |
| Quantified Difference | Δ = -0.08 log units (target compound marginally less lipophilic by XLogP3 vs. comparator logP; note different computational methods used) |
| Conditions | Computed values from ChemSrc (comparator) and Kuujia (target); experimental logP not available for either compound. |
Why This Matters
Lipophilicity is a key determinant of passive permeability, solubility, and metabolic clearance, and even small differences can shift a compound's position in multi-parameter optimization space during lead optimization.
- [1] Cas no 452088-70-9 – Computed Properties (XLogP3). Kuujia.com. View Source
